Cas no 698985-06-7 (Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate)

Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate
- ALBB-024103
- WABUYJXRDJWTKO-UHFFFAOYSA-N
- MFCD05857300
- 698985-06-7
- C76225
- Methyl4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate
- Benzoic acid, 4-[(2-methoxy-2-oxoethyl)amino]-3-nitro-, methyl ester
- methyl 4-[(2-methoxy-2-oxoethyl)amino]-3-nitrobenzoate
- AKOS003391578
- DS-8817
- CS-0205051
- STK664567
- DB-143138
- SCHEMBL4205265
- Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate
-
- MDL: MFCD05857300
- Inchi: InChI=1S/C11H12N2O6/c1-18-10(14)6-12-8-4-3-7(11(15)19-2)5-9(8)13(16)17/h3-5,12H,6H2,1-2H3
- InChI Key: WABUYJXRDJWTKO-UHFFFAOYSA-N
- SMILES: COC(=O)CNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 268.06953611g/mol
- Monoisotopic Mass: 268.06953611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110Ų
- XLogP3: 2.1
Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M359240-50mg |
Methyl 4-[(2-Methoxy-2-oxoethyl)amino]-3-nitrobenzoate |
698985-06-7 | 50mg |
$87.00 | 2023-05-17 | ||
Alichem | A019097101-10g |
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate |
698985-06-7 | 97% | 10g |
$419.44 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CL992-250mg |
Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate |
698985-06-7 | 97% | 250mg |
189CNY | 2021-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275721-10g |
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate |
698985-06-7 | 97% | 10g |
¥3290.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275721-25g |
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate |
698985-06-7 | 97% | 25g |
¥6580.00 | 2024-05-03 | |
Ambeed | A227531-5g |
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate |
698985-06-7 | 97% | 5g |
$219.0 | 2024-04-17 | |
A2B Chem LLC | AH22587-1g |
Methyl 4-[(2-methoxy-2-oxoethyl)amino]-3-nitrobenzoate |
698985-06-7 | 97% | 1g |
$75.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275721-5g |
Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate |
698985-06-7 | 97% | 5g |
¥1850.00 | 2024-05-03 | |
A2B Chem LLC | AH22587-25g |
Methyl 4-[(2-methoxy-2-oxoethyl)amino]-3-nitrobenzoate |
698985-06-7 | 97% | 25g |
$706.00 | 2024-04-19 | |
TRC | M359240-10mg |
Methyl 4-[(2-Methoxy-2-oxoethyl)amino]-3-nitrobenzoate |
698985-06-7 | 10mg |
$64.00 | 2023-05-17 |
Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate Related Literature
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
Additional information on Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate
Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate (CAS No. 698985-06-7): A Comprehensive Overview
Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate, identified by its CAS number 698985-06-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a complex structural framework, exhibits potential applications in the development of novel therapeutic agents and fine chemical intermediates. Its unique molecular architecture, characterized by the presence of a nitro group, an amino group, and an ester moiety, makes it a subject of interest for researchers exploring innovative synthetic pathways and biological activities.
The structural elucidation of Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate involves a detailed analysis of its functional groups and spatial arrangement. The nitro group at the para position relative to the benzene ring contributes to its reactivity and electronic properties, making it a valuable component in various chemical transformations. Additionally, the amino group attached to a 2-methoxy-2-oxoethyl side chain introduces flexibility and potential for further derivatization. The ester functionality at the methyl end further enhances its utility as an intermediate in synthetic chemistry.
In recent years, there has been a surge in research focusing on nitroaromatic compounds due to their diverse pharmacological properties. Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate is no exception, as it has been explored for its potential role in drug discovery. Studies have demonstrated that nitroaromatic derivatives can serve as scaffolds for developing antimicrobial, antiviral, and anticancer agents. The presence of the nitro group allows for facile reduction to amine derivatives, which are known to exhibit significant biological activity.
The synthesis of Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of the synthesis but also minimize unwanted byproducts, ensuring a more sustainable approach to pharmaceutical production.
One of the most intriguing aspects of Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate is its potential application in medicinal chemistry. Researchers have hypothesized that its structural features could interact with biological targets in unique ways, leading to the development of novel therapeutic interventions. For instance, the amino group can form hydrogen bonds with biological molecules, while the nitro group can undergo redox reactions, providing multiple avenues for drug design.
The role of computational chemistry in studying Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate cannot be overstated. Molecular modeling techniques have enabled researchers to predict the compound's behavior in various biological systems with high accuracy. These simulations help in understanding how the molecule might interact with enzymes or receptors, providing insights into its potential pharmacological effects. Such computational approaches are increasingly integral to modern drug discovery processes.
In conclusion, Methyl 4-(2-Methoxy-2-oxoethyl)amino-3-nitrobenzoate (CAS No. 698985-06-7) represents a fascinating compound with broad applications in pharmaceutical research and industrial chemistry. Its complex structure and diverse functional groups make it a valuable candidate for further exploration in drug development. As research continues to advance, new methodologies and applications for this compound are likely to emerge, solidifying its importance in the field.
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